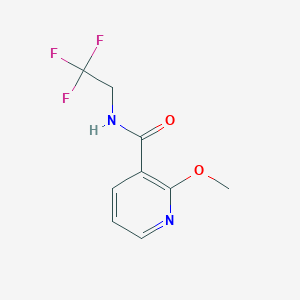

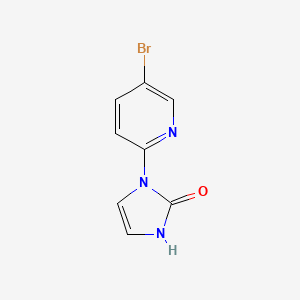

![molecular formula C25H21N5O3S B2868366 N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 361173-78-6](/img/structure/B2868366.png)

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups . It’s structurally related to benzimidazo[2,1-a]isoquinolin-6(5H)-ones, a unique class of tetracyclic N-heterocycles found in various biologically active natural products, pharmaceutical compounds, and functional materials .

Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The specific molecular structure of “this compound” is not detailed in the available sources.Applications De Recherche Scientifique

Mechanochemical C–N Coupling Reactions

Benzimidazoles, including derivatives similar to the compound , can be synthesized through mechanochemical C–N coupling reactions. This process involves intramolecular C(sp2)–H amidation leading to benzimidazoles and is facilitated by oxidants like DDQ under solvent-free conditions (Bera, Bhanja, & Mal, 2022).

Synthesis for Pharmaceutical Applications

Benzimidazoles and quinazolines have been synthesized for pharmaceutical applications, showcasing their significance in drug discovery and development. Their synthesis often involves iridium-catalyzed acceptorless dehydrogenative alkylation, highlighting their utility in creating compounds with potential therapeutic effects (Hille, Irrgang, & Kempe, 2014).

Fluorescent Probes for DNA Detection

Novel aminated benzimidazo[1,2-a]quinolines, which share structural similarities with the compound of interest, have been developed as potential fluorescent probes for DNA detection. This application demonstrates the compound's relevance in biochemical research and diagnostics (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Cytotoxic Evaluation

Quinazolinone derivatives substituted with benzimidazole, related structurally to the compound , have shown cytotoxic activities. This suggests potential applications in cancer research, highlighting the importance of these compounds in therapeutic development (Taherian, Khodarahmi, Khajouei, Hassanzadeh, & Dana, 2019).

Orientations Futures

Quinazoline and quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, the future directions for “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide” could involve further exploration of its potential biological activities and applications in medicinal chemistry .

Propriétés

IUPAC Name |

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3S/c31-24(17-11-13-18(14-12-17)34(32,33)29-15-5-6-16-29)28-25-27-20-8-2-1-7-19(20)23-26-21-9-3-4-10-22(21)30(23)25/h1-4,7-14H,5-6,15-16H2,(H,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQYJGKLCWEJGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4C5=NC6=CC=CC=C6N53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Fluorophenyl)methyl]azepane](/img/structure/B2868286.png)

![7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868287.png)

![N-(4-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2868289.png)

![N-(2-Methoxy-2-phenylbutyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2868290.png)

![2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2868292.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2868293.png)

![2-[(2S)-Pyrrolidin-2-yl]acetamide;hydrochloride](/img/structure/B2868295.png)